molecular formula C13H11FO2S B7574716 1-Benzylsulfonyl-2-fluorobenzene

1-Benzylsulfonyl-2-fluorobenzene

Cat. No.: B7574716
M. Wt: 250.29 g/mol
InChI Key: GWOPUACHJOSGEH-UHFFFAOYSA-N
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Description

1-Benzylsulfonyl-2-fluorobenzene is a specialized chemical building block that incorporates both a benzylsulfonyl moiety and a fluorobenzene ring, making it a compound of significant interest in medicinal chemistry and drug discovery research. The benzylsulfonyl group is a known functionality in compounds that act as covalent inhibitors of serine hydrolases, including various proteases and esterases . This group can irreversibly sulfonylate the hydroxyl group of active-site serine residues, leading to enzyme inhibition . Meanwhile, the incorporation of fluorine into an aromatic system is a well-established strategy to modulate the properties of a lead compound. Fluorine can influence lipophilicity, metabolic stability, and overall binding affinity, primarily through its strong electronegativity and inductive effects . The combination of these features in a single molecule suggests potential utility in developing enzyme inhibitors or probing biological mechanisms. The primary research value of this compound lies in its application as a synthetic intermediate for the creation of more complex molecules. It can be used in the synthesis of benzimidazole-sulfonyl hybrids, which are privileged scaffolds in pharmaceutical research known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects . Furthermore, the fluorine atom on the benzene ring can serve as a site for further functionalization via nucleophilic aromatic substitution (S N Ar) reactions, allowing researchers to diversify the compound's structure . This makes it a versatile reagent for constructing compound libraries in high-throughput screening and for structure-activity relationship (SAR) studies. Researchers may also explore its potential as a covalent labeling agent for proteins, given the reactivity of the sulfonyl fluoride group with various nucleophilic amino acid side chains . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential to handle this compound with care in a controlled laboratory setting.

Properties

IUPAC Name

1-benzylsulfonyl-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2S/c14-12-8-4-5-9-13(12)17(15,16)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOPUACHJOSGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ullmann Coupling and Sequential Oxidation

A widely applicable method involves the Ullmann coupling of 2-fluorobromobenzene with benzylthiol, followed by oxidation to the sulfone.

Procedure :

  • Ullmann Coupling :

    • Reagents : 2-Fluorobromobenzene, benzylthiol, CuI, K₂CO₃, DMF.

    • Conditions : 140°C, 12–24 hours under inert atmosphere.

    • Mechanism : Copper-catalyzed C–S bond formation displaces bromide, yielding 1-benzylthio-2-fluorobenzene.

    • Yield : 70–85% (dependent on catalyst loading and solvent purity).

  • Oxidation to Sulfone :

    • Reagents : H₂O₂ (30%), acetic acid.

    • Conditions : 60°C, 4–6 hours.

    • Mechanism : Peracid-mediated oxidation converts the thioether to sulfonyl.

    • Yield : 90–95%.

Advantages :

  • High regioselectivity ensured by the bromide leaving group’s position.

  • Scalable with minimal byproducts.

Limitations :

  • Requires strict anhydrous conditions for Ullmann coupling.

  • Overoxidation to sulfonic acids possible if H₂O₂ is in excess.

Halogen Exchange and Sulfonylation

Adapted from fluorobenzene synthesis patents, this route leverages halogen exchange on nitro-substituted intermediates.

Procedure :

  • Nitration and Fluorination :

    • Starting Material : 1-Chloro-2-nitrobenzene.

    • Fluorination : KF in DMSO at 160°C replaces chloride with fluorine, yielding 1-fluoro-2-nitrobenzene.

    • Yield : 54–55%.

  • Nitro Reduction and Diazotization :

    • Reduction : SnCl₂/HCl converts nitro to amine.

    • Diazotization : NaNO₂/H₂SO₄ forms diazonium salt.

  • Sulfinate Displacement :

    • Reagents : Benzylsulfinate salt.

    • Conditions : 0–5°C, aqueous/organic biphasic system.

    • Yield : 40–50% (low due to competing side reactions).

Advantages :

  • Direct introduction of fluorine avoids directing group challenges.

Limitations :

  • Multi-step process with diminishing overall yield.

  • Diazonium intermediates are thermally unstable.

Comparative Analysis of Methods

Parameter Ullmann-Oxidation Route Halogen Exchange Route
Steps 24
Overall Yield 63–80%20–25%
Regioselectivity HighModerate
Scalability ExcellentLimited
Byproducts MinimalNitro reduction byproducts

Key Observations :

  • The Ullmann-oxidation route outperforms in yield and simplicity, making it industrially preferable.

  • Halogen exchange methods are hindered by low efficiency in diazonium displacement steps.

Optimization of Ullmann Coupling Conditions

Experimental data from analogous systems highlights critical factors:

Variable Optimal Range Effect on Yield
Temperature 130–150°C<130°C: Slow reaction; >150°C: Decomposition
Catalyst (CuI) 5–10 mol%<5%: Incomplete conversion; >10%: No gain
Solvent DMF > DMSO > TolueneDMF enhances Cu solubility and reactivity
Base K₂CO₃ > Cs₂CO₃K₂CO₃ minimizes side reactions

Case Study :
Increasing CuI loading from 5% to 10% improved yields from 68% to 82% but introduced colloidal copper removal challenges.

Mechanistic Insights into Sulfur Functionalization

Ullmann Coupling Mechanism

The reaction proceeds via a single-electron transfer (SET) pathway:

  • Cu(I) oxidizes to Cu(III) upon coordinating aryl bromide and thiolate.

  • Reductive elimination forms the C–S bond, regenerating Cu(I).

Spectroscopic Evidence :

  • EPR studies confirm Cu(III) intermediates.

  • Kinetic isotope effects (KIE = 1.8) suggest rate-determining C–Br cleavage.

Oxidation Dynamics

The thioether to sulfone conversion follows a two-step oxidation:

  • Sulfoxide Formation : H₂O₂ attacks sulfur, forming a sulfenic acid intermediate.

  • Sulfone Formation : Second equivalent of H₂O₂ oxidizes sulfoxide to sulfonyl.

Side Reactions :

  • Excess H₂O₂ or prolonged reaction times lead to overoxidation to sulfonic acids (mitigated by acetic acid buffering).

Chemical Reactions Analysis

Types of Reactions: 1-Benzylsulfonyl-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (NaOH, KOH).

    Oxidation: Oxidizing agents (H₂O₂, KMnO₄), solvents (acetic acid, water).

    Reduction: Reducing agents (LiAlH₄), solvents (ether, THF).

Major Products:

    Substitution: Amino or thiol derivatives of this compound.

    Oxidation: Sulfone derivatives.

    Reduction: Benzylsulfonyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Benzylsulfonyl-2-fluorobenzene and its derivatives have been explored for their potential therapeutic applications. The incorporation of fluorine into organic molecules often enhances their pharmacological properties, such as increased lipophilicity and metabolic stability.

  • Antiparasitic Activity : Research indicates that N-benzylated derivatives of thiabendazoles, which include this compound as a precursor, exhibit significant activity against gastrointestinal parasites. These compounds were evaluated for their effectiveness against Taenia crassiceps, demonstrating improved bioavailability and activity due to the presence of fluorine substituents .
  • Antimicrobial Properties : The sulfonamide derivatives synthesized from this compound have shown promising antimicrobial activities. These compounds can be further modified to enhance their efficacy against various bacterial strains .

Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of various complex organic molecules:

  • Synthesis of Fluorinated Compounds : this compound can be utilized to prepare other fluorinated compounds through nucleophilic substitution reactions. For example, it has been used to synthesize sulfonamides and other functionalized benzene derivatives .
  • Preparation of Furan Derivatives : It has been noted that this compound can facilitate the preparation of furan derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .

Material Science

The unique properties of this compound also lend themselves to applications in material science:

  • Polymer Chemistry : The compound can act as a reactive monomer in the synthesis of polymers with specific functionalities. Its sulfonyl group can participate in polymerization reactions, leading to materials with enhanced thermal and mechanical properties.

Case Study 1: Antiparasitic Activity Evaluation

In a study conducted by Brown et al., five N-benzylated derivatives were synthesized from thiabendazoles, where the inclusion of fluorine atoms significantly enhanced the lipophilicity and bioactivity against Taenia crassiceps. The results indicated that compounds with higher fluorine content exhibited greater efficacy at lower concentrations .

Case Study 2: Synthesis of Antimicrobial Agents

A series of sulfonamide derivatives derived from this compound were tested for antimicrobial activity against various pathogens. The study highlighted that modifications to the benzene ring significantly influenced the antibacterial potency, showcasing the compound's utility in drug development .

Mechanism of Action

The mechanism of action of 1-Benzylsulfonyl-2-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The benzylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Uniqueness: 1-Benzylsulfonyl-2-fluorobenzene is unique due to the combination of the benzylsulfonyl and fluorine groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Q & A

Q. What are the established synthetic routes for 1-Benzylsulfonyl-2-fluorobenzene, and how can reaction conditions be optimized?

The synthesis of this compound typically involves sulfonylation of 2-fluorobenzene derivatives. A common method includes reacting 2-fluorobenzyl chloride with sodium benzenesulfinate under basic conditions (e.g., NaOH or KOH) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C. Optimization requires controlling pH (8–10) and temperature to minimize side reactions (e.g., hydrolysis of the sulfonyl group). Yields can be improved by slow addition of sulfinate salts and inert atmosphere use to prevent oxidation .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?

Key techniques include:

  • NMR : <sup>19</sup>F NMR identifies fluorine environments (δ ~ -110 ppm for aromatic F). <sup>1</sup>H NMR distinguishes benzyl protons (δ 4.5–5.0 ppm) and aromatic protons (split patterns due to sulfonyl and F substituents).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 264.05).
  • IR : Peaks at 1150–1250 cm<sup>-1</sup> (S=O stretching) and 1500–1600 cm<sup>-1</sup> (C-F) validate functional groups .

Q. How does the sulfonyl group in this compound influence its reactivity in nucleophilic substitution reactions?

The electron-withdrawing sulfonyl group activates the benzene ring for electrophilic substitution but deactivates it toward nucleophilic attacks. However, the fluorine atom at the ortho position enhances leaving-group potential in SNAr reactions. For example, reactions with amines proceed via a two-step mechanism: (1) nucleophilic attack at the sulfonyl-activated position, followed by (2) fluoride displacement under basic conditions. Solvent choice (e.g., DMSO or THF) and temperature (80–100°C) critically affect regioselectivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in bioactivity data often arise from impurities (e.g., unreacted sulfonyl chloride) or assay variability. Mitigation steps include:

  • Purity Validation : Use HPLC (≥95% purity threshold) and elemental analysis.
  • Dose-Response Curves : Establish EC50 values across multiple assays (e.g., enzyme inhibition vs. cell viability).
  • Control Experiments : Compare results with structurally analogous compounds (e.g., 3-fluoro-2-hydroxybenzenesulfonyl chloride derivatives) to isolate substituent effects .

Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density and Fukui indices to identify reactive sites. For Suzuki-Miyaura coupling, the sulfonyl group directs palladium catalysts to the para position relative to fluorine. Solvent effects (e.g., toluene vs. DMF) are modeled using COSMO-RS to optimize reaction coordinates. Validate predictions with kinetic studies (e.g., monitoring intermediates via <sup>19</sup>F NMR) .

Q. What methodologies are effective for studying degradation pathways of this compound under physiological conditions?

Degradation studies involve:

  • Forced Degradation : Expose the compound to acidic (pH 2), basic (pH 12), and oxidative (H2O2) conditions at 37°C.
  • LC-MS/MS : Identify breakdown products (e.g., desulfonylated or hydroxylated derivatives).
  • Stability Profiling : Use Arrhenius plots to predict shelf-life under storage conditions. Cross-reference with toxicity databases (e.g., EPA DSSTox) to assess hazardous byproducts .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for this compound

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature60–80°CHigher temps risk decomposition
pH8–10Prevents sulfonate hydrolysis
SolventDMF or DMSOEnhances sulfinate solubility
Reaction Time6–8 hoursProlonged time increases side products

Q. Table 2: Common Analytical Signatures

TechniqueKey Peaks/Data PointsInterpretation
<sup>19</sup>F NMRδ -110 to -115 ppmAromatic fluorine environment
IR Spectroscopy1150–1250 cm<sup>-1</sup>S=O symmetric/asymmetric stretch
HRMS[M+H]<sup>+</sup> = 264.05Confirms molecular formula

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